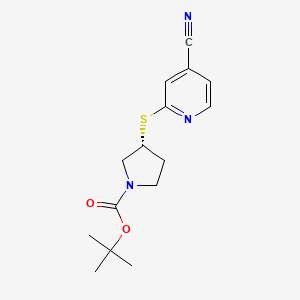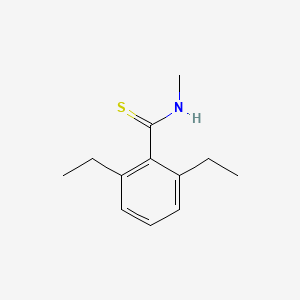
Benzenecarbothioamide, 2,6-diethyl-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 2,6-diethyl-N-methyl- is an organic compound with the molecular formula C12H17NS It is a derivative of benzenecarbothioamide, characterized by the presence of two ethyl groups at the 2 and 6 positions of the benzene ring and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 2,6-diethyl-N-methyl- typically involves the reaction of 2,6-diethylbenzenamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
Step 1: 2,6-diethylbenzenamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.
Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield Benzenecarbothioamide, 2,6-diethyl-N-methyl-.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, 2,6-diethyl-N-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, 2,6-diethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, 2,6-diethyl-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, 2,6-diethyl-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbothioamide: The parent compound without the ethyl and methyl substitutions.
2,6-Diethylbenzenamine: The precursor amine used in the synthesis.
N-Methylbenzenecarbothioamide: A related compound with a methyl group on the nitrogen but without the ethyl substitutions.
Uniqueness
Benzenecarbothioamide, 2,6-diethyl-N-methyl- is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
489470-22-6 |
|---|---|
Fórmula molecular |
C12H17NS |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
2,6-diethyl-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C12H17NS/c1-4-9-7-6-8-10(5-2)11(9)12(14)13-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
RVNIQRRFZRQLDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


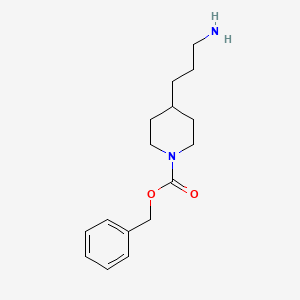
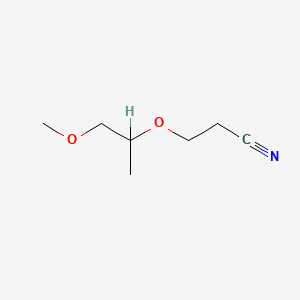
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
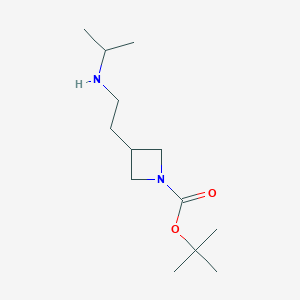
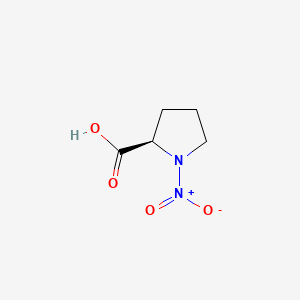
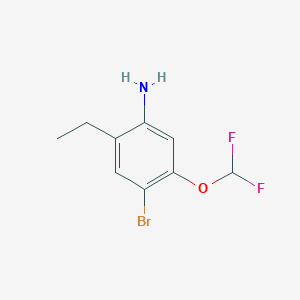
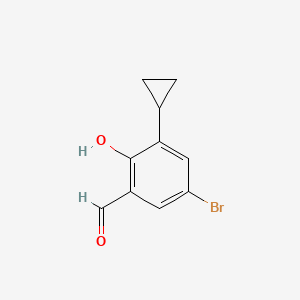
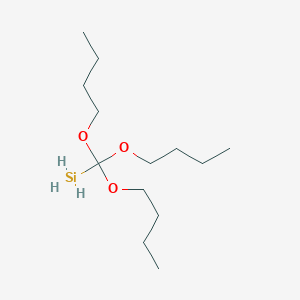
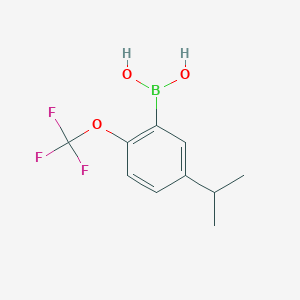
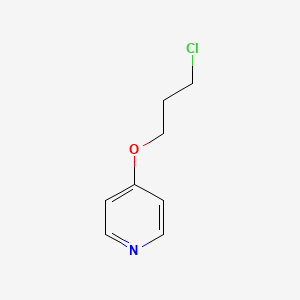
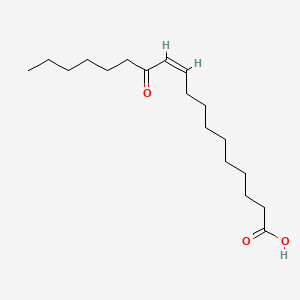
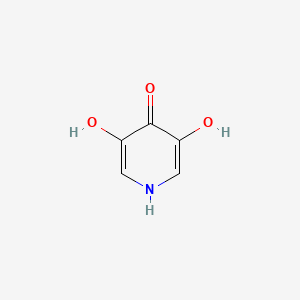
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
